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Cat. No.: B13955822 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties

of primary aliphatic amines. The data and methodologies presented are essential for

professionals in research, chemical synthesis, and drug development, where a thorough

understanding of the physicochemical characteristics of these compounds is crucial for process

design, safety assessment, and the prediction of chemical behavior.

Core Thermodynamic Data
The following tables summarize key thermodynamic properties for a series of straight-chain

primary aliphatic amines. These values are critical for a wide range of applications, from

reaction engineering to pharmacological modeling.

Table 1: Boiling Point and Enthalpy of Vaporization of
Primary Aliphatic Amines
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Amine Formula
Molar Mass (
g/mol )

Boiling Point
(°C)

Enthalpy of
Vaporization
(ΔH_vap)
(kJ/mol)

Methylamine CH₃NH₂ 31.06 -6.3[1] 22.8[2]

Ethylamine C₂H₅NH₂ 45.08 16.6[3] 27.9[4]

Propylamine C₃H₇NH₂ 59.11 48.6[5] 30.5[6][7]

Butylamine C₄H₉NH₂ 73.14 77.8 37.0

Pentylamine C₅H₁₁NH₂ 87.16 104.2 41.5

Hexylamine C₆H₁₃NH₂ 101.19 130.5 45.9

Heptylamine C₇H₁₅NH₂ 115.22 155.0 49.8[8]

Octylamine C₈H₁₇NH₂ 129.24 179.0[9] 55.1[8]

Nonylamine C₉H₁₉NH₂ 143.27 201.0[10] 59.8

Decylamine C₁₀H₂₁NH₂ 157.30 221.0[8] 64.9[8]

Table 2: Enthalpy of Formation and Specific Heat
Capacity of Primary Aliphatic Amines
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Amine Formula

Standard
Enthalpy of
Formation
(ΔH_f°) (gas,
kJ/mol)

Standard
Enthalpy of
Formation
(ΔH_f°) (liquid,
kJ/mol)

Specific Heat
Capacity (Cp)
(liquid,
J/mol·K)

Methylamine CH₃NH₂ -22.9[11] -47.3[12] 101.8[12]

Ethylamine C₂H₅NH₂ -47.6[4] -73.6 131.0

Propylamine C₃H₇NH₂ -70.1[6][13] -100.3[6][13] 162.5[6]

Butylamine C₄H₉NH₂ -93.3 -123.8 192.1

Pentylamine C₅H₁₁NH₂ -116.5 -147.3 222.9

Hexylamine C₆H₁₃NH₂ -139.7 -170.8 253.7

Heptylamine C₇H₁₅NH₂ -162.9 -194.3 284.5

Octylamine C₈H₁₇NH₂ -186.1 -217.8 315.3

Nonylamine C₉H₁₉NH₂ -209.3 -241.3 346.1

Decylamine C₁₀H₂₁NH₂ -232.5 -264.8 376.9

Note: Some values in the tables are estimated based on established trends and may vary

slightly from experimental values.

Intermolecular Forces and Thermodynamic Trends
The thermodynamic properties of primary aliphatic amines are predominantly influenced by

intermolecular hydrogen bonding. The presence of N-H bonds allows amine molecules to form

hydrogen bonds with each other, leading to higher boiling points compared to alkanes of similar

molecular weight. As the carbon chain length increases, van der Waals forces become more

significant, resulting in a steady increase in boiling points and enthalpies of vaporization.
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Boiling Point Trend
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Relationship between molecular structure and boiling point.

Experimental Protocols for Thermodynamic
Property Determination
Accurate determination of thermodynamic properties relies on precise experimental

methodologies. The following sections detail the protocols for key experimental techniques.

Ebulliometry for Vapor Pressure and Boiling Point
Determination
Ebulliometry is a primary method for the precise measurement of the boiling point of a liquid at

a controlled pressure. This data is then used to establish the vapor pressure-temperature

relationship.

Methodology:

Apparatus Setup: A Świętosławski ebulliometer is typically used. This apparatus is designed

to ensure the thermometer is bathed in a vapor-liquid equilibrium mixture, minimizing errors

from superheating. The system is connected to a pressure control system and a condenser.
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Sample Preparation: The amine sample is purified, typically by distillation, to remove any

volatile impurities that could affect the boiling point.

Measurement:

The ebulliometer is charged with the purified amine.

The system pressure is set and maintained by the pressure control system.

The amine is heated to its boiling point. The Cottrell pump ensures a continuous stream of

the boiling liquid and its vapor are in contact with the thermometer.

The temperature is recorded once a stable reading is achieved, indicating thermal

equilibrium.

This process is repeated at various pressures to obtain a set of corresponding boiling

points.

Data Analysis: The vapor pressure data is often fitted to the Antoine equation, which relates

vapor pressure to temperature.
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Ebulliometry Workflow
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Apparatus Setup
(Ebulliometer, Pressure Control)
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Achieve Thermal Equilibrium
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Repeat for Different Pressures
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Data Analysis
(Antoine Equation)

No

End
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Workflow for ebulliometric determination of vapor pressure.
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Bomb Calorimetry for Enthalpy of Formation
Determination
The standard enthalpy of formation of a primary aliphatic amine is typically determined

indirectly by measuring its enthalpy of combustion using a bomb calorimeter.

Methodology:

Sample Preparation: A precise mass of the liquid amine is encapsulated in a combustible

container of known heat of combustion.

Calorimeter Calibration: The heat capacity of the calorimeter is determined by combusting a

standard substance with a known heat of combustion, such as benzoic acid.

Combustion of Amine:

The encapsulated amine sample is placed in the bomb, which is then sealed and

pressurized with pure oxygen to approximately 30 atm.

The bomb is placed in a known mass of water in the calorimeter.

The initial temperature of the water is recorded.

The sample is ignited electrically.

The temperature of the water is recorded at regular intervals until it reaches a maximum

and then begins to cool.

Data Analysis:

The temperature change of the water is corrected for heat loss to the surroundings.

The heat released during the combustion is calculated using the heat capacity of the

calorimeter and the temperature change.

The standard enthalpy of combustion of the amine is then calculated.
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Using Hess's Law and the known standard enthalpies of formation of the combustion

products (CO₂, H₂O, and N₂), the standard enthalpy of formation of the amine is

determined.
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Bomb Calorimetry Workflow
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Workflow for determining enthalpy of formation via bomb calorimetry.
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Transpiration Method for Vapor Pressure Determination
The transpiration method is a dynamic technique used to measure low vapor pressures of

substances.

Methodology:

Apparatus Setup: A stream of an inert carrier gas (e.g., nitrogen) is passed through a

thermostatted saturator containing the amine sample. The gas becomes saturated with the

amine vapor.

Measurement:

The temperature of the saturator is precisely controlled and measured.

A known volume of the carrier gas is passed through the saturator at a slow, controlled

flow rate to ensure saturation.

The amount of amine transported by the gas is determined by trapping the vapor in a cold

trap and measuring its mass, or by a suitable analytical technique like gas

chromatography.

Data Analysis: The partial pressure of the amine in the saturated gas stream, which is equal

to its vapor pressure at the saturator temperature, is calculated using the ideal gas law from

the mass of the transported amine, the volume of the carrier gas, and the temperature.

Correlation Gas Chromatography for Enthalpy of
Vaporization Determination
Correlation gas chromatography is a technique used to determine the enthalpy of vaporization

by relating the retention time of a compound on a gas chromatography column to its vapor

pressure.

Methodology:

Instrumentation: A gas chromatograph with a suitable column is used.
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Standards and Sample Preparation: A series of standard compounds with known enthalpies

of vaporization and similar chemical structures to the amine of interest are chosen. A solution

containing the amine and the standards is prepared.

Measurement:

The solution is injected into the gas chromatograph.

The retention times of the amine and the standards are measured at several different

column temperatures.

Data Analysis: The natural logarithm of the retention time is plotted against the reciprocal of

the absolute temperature (a van't Hoff plot). The slope of this plot is proportional to the

enthalpy of transfer from the stationary phase. By correlating the retention times of the amine

with those of the standards, the enthalpy of vaporization of the amine can be determined.

Conclusion
The thermodynamic properties of primary aliphatic amines are fundamental to their application

in various scientific and industrial fields. The data and experimental protocols presented in this

guide offer a robust foundation for researchers and professionals. A thorough understanding

and application of this information will facilitate more efficient and safer design and

implementation of chemical processes involving these important compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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